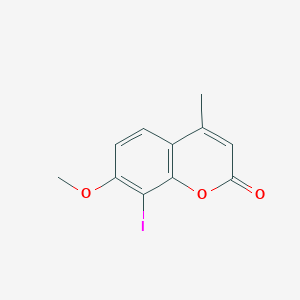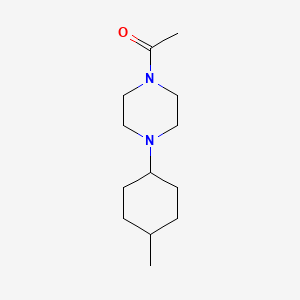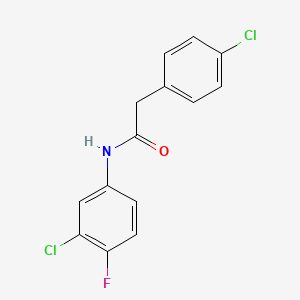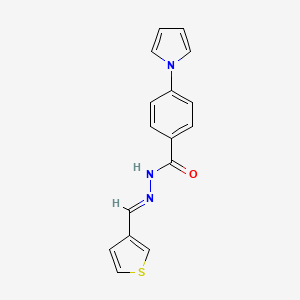
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one, also known as ICM-7555, is a chemical compound that belongs to the family of coumarins. It is a synthetic compound that was first synthesized in the 1970s and has since been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammatory and infectious processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, as well as the activity of certain viral and fungal proteins.
Biochemical and Physiological Effects:
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, as well as to inhibit the growth of a variety of bacterial, viral, and fungal pathogens. In addition, 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have a protective effect on the liver, reducing the damage caused by certain toxins and drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one for lab experiments is its versatility. It has been shown to have a variety of biological activities, making it a useful tool for studying a wide range of diseases and processes. In addition, it is relatively easy to synthesize and has a long shelf life, making it a practical choice for many labs.
One of the limitations of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one is its potential toxicity. While it has been shown to be relatively non-toxic in animal models, further studies are needed to determine its safety in humans. In addition, its mechanism of action is not fully understood, which could limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one. One area of interest is its potential as a treatment for infectious diseases, particularly those caused by antibiotic-resistant pathogens. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to identify any other potential applications for this compound.
Métodos De Síntesis
The synthesis of 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one involves the condensation of 7-methoxy-4-methylcoumarin with iodine in the presence of a base. The reaction yields 8-iodo-7-methoxy-4-methylcoumarin, which is then oxidized with potassium permanganate to produce 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infectious diseases. In addition, 8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for a variety of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
8-iodo-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO3/c1-6-5-9(13)15-11-7(6)3-4-8(14-2)10(11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOFLVSEEMXJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-iodo-7-methoxy-4-methyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)


![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)




![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)


![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
